molecular formula C15H14F2N2O B11957201 1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea

1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea

Cat. No.: B11957201
M. Wt: 276.28 g/mol
InChI Key: WQCJTTVOUQRZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an ethyl group on another phenyl ring, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the urea linkage or the aromatic rings.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(3-ethylphenyl)urea: Similar structure but with fluorine atoms at different positions.

    1-(2,5-Difluorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-(2,5-Difluorophenyl)-3-(3-ethylphenyl)urea is unique due to the specific positioning of the fluorine atoms and the ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H14F2N2O

Molecular Weight

276.28 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-(3-ethylphenyl)urea

InChI

InChI=1S/C15H14F2N2O/c1-2-10-4-3-5-12(8-10)18-15(20)19-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H2,18,19,20)

InChI Key

WQCJTTVOUQRZSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.